4-(3'-Fluorobenzyloxy)phenylboronic acid

Description

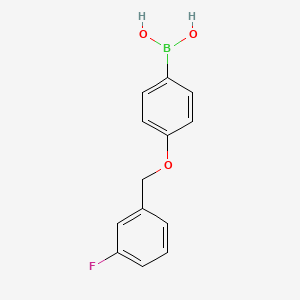

4-(3'-Fluorobenzyloxy)phenylboronic acid (CAS: 871125-82-5) is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a 3-fluorobenzyloxy moiety. This compound is structurally characterized by the electron-withdrawing fluorine atom on the benzyloxy group, which influences its electronic properties, solubility, and reactivity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications, and biomedical research due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name |

[4-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBNLKHBWJWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584760 | |

| Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-98-4 | |

| Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3'-Fluorobenzyloxy)phenylboronic acid typically involves the reaction of 3-fluorobenzyl alcohol with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(3'-Fluorobenzyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert it into the corresponding alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems

The incorporation of 4-(3'-Fluorobenzyloxy)phenylboronic acid into drug delivery systems has been extensively studied. Its ability to form complexes with sugars makes it particularly useful for glucose-responsive drug release mechanisms.

| Study | Drug/Conjugate | Formulation | Application | Results |

|---|---|---|---|---|

| Study A | Insulin | Nanoparticles | Diabetes Type 1 | Enhanced glucose-dependent release profile was observed. |

| Study B | Doxorubicin | Micelles | Cancer Therapy | Superior efficacy in tumor growth restriction compared to non-boronated counterparts. |

| Study C | Metronidazole | Hydrogel | Periodontitis | Improved topical delivery and bioavailability. |

Case Study: Insulin Delivery

A study demonstrated that insulin-loaded nanoparticles using this compound exhibited a significant increase in insulin release at higher glucose concentrations. This characteristic indicates potential for developing smart insulin delivery systems that respond to blood sugar levels, thus improving management of diabetes .

2. Antibacterial Applications

Phenylboronic acids, including this compound, have shown effectiveness against antibiotic-resistant bacteria. Research indicates that these compounds can inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance.

| Study | Target Bacteria | Mechanism of Action | Results |

|---|---|---|---|

| Study D | Various Gram-negative bacteria | Inhibition of beta-lactamase activity | Significant reduction in bacterial growth observed. |

Material Science Applications

In addition to biomedical uses, this compound has applications in material science, particularly in the development of polymeric materials with enhanced properties.

1. Polymer Conjugates

Polymers modified with boronic acids have been explored for their mucoadhesive properties, which can enhance drug residence time in targeted tissues.

Mechanism of Action

The mechanism of action of 4-(3'-Fluorobenzyloxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool in the design of enzyme inhibitors and molecular sensors. The compound targets specific molecular pathways by binding to active sites on enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of phenylboronic acid derivatives is highly sensitive to substituent electronic effects. For example:

- Phenylboronic acid : pKa = 8.8 ± 0.1

- 4-(N-allylsulfamoyl)-phenylboronic acid : pKa = 7.4 ± 0.1

- 4-(3-butenesulfonyl)-phenylboronic acid : pKa = 7.1 ± 0.1

The introduction of electron-withdrawing groups (e.g., sulfonamide, sulfonyl) lowers the pKa by 1.4–1.7 units compared to unsubstituted phenylboronic acid . Similarly, the 3'-fluorobenzyloxy group in the target compound likely reduces its pKa, enhancing its reactivity at physiological pH, a critical factor in biomedical applications such as boronate affinity chromatography .

Table 1: pKa Comparison of Selected Phenylboronic Acids

| Compound | pKa | Substituent Effect |

|---|---|---|

| Phenylboronic acid | 8.8 ± 0.1 | Baseline |

| 4-(N-allylsulfamoyl)-phenylboronic acid | 7.4 ± 0.1 | Electron-withdrawing (sulfonamide) |

| 4-(3-butenesulfonyl)-phenylboronic acid | 7.1 ± 0.1 | Electron-withdrawing (sulfonyl) |

| 4-(3'-Fluorobenzyloxy)phenylboronic acid* | ~7.5–8.0 | Electron-withdrawing (fluoroether) |

*Estimated based on substituent trends .

Fluorinated Derivatives

- 4-Fluorophenylboronic acid (A10) : Used in SARS-CoV-2 inhibitor studies, demonstrating the role of fluorine in enhancing binding affinity to viral proteases .

- 4-(Trifluoromethoxy)phenylboronic acid : Exhibits antibacterial activity due to the strong electron-withdrawing trifluoromethoxy group, which increases electrophilicity and interaction with bacterial targets .

Aromatic and Heterocyclic Derivatives

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenylboronic acid (DPA) : Utilized as a fluorescent derivatization reagent for aryl halides, highlighting the utility of aromatic substituents in sensing applications .

- 4-Dodecyl-phenylboronic acid : Incorporated into organic semiconductors for improved thermal stability (TGA stable up to 250°C) .

The 3'-fluorobenzyloxy group’s bulkiness and electronic profile could similarly influence thermal stability and optoelectronic performance in materials science.

Functionalization in Polymer Chemistry

- Phenylboronic acid-modified PEI : Covalent attachment of 4-(bromomethyl)phenylboronic acid to polyethyleneimine (PEI) enhances gene delivery efficiency by improving DNA condensation and cellular uptake .

- Boronic acid-rich dendrimers : Derivatives like 3-(bromomethyl)phenylboronic acid modify dendrimer surfaces for cytosolic drug delivery .

The 3'-fluorobenzyloxy group’s hydrophobicity could further optimize polymer-drug interactions or targeting specificity in such systems.

Biological Activity

4-(3'-Fluorobenzyloxy)phenylboronic acid (CAS No. 1072951-98-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyloxy group, which enhances its interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C13H12BFO3

Molecular Weight: 235.04 g/mol

Structure: The compound features a phenylboronic acid moiety substituted with a 3-fluorobenzyloxy group, contributing to its unique reactivity and binding properties.

This compound exhibits its biological effects primarily through the formation of reversible covalent bonds with diols, which is a characteristic behavior of boronic acids. This property allows it to interact with various biomolecules, including proteins and carbohydrates, influencing several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: Boronic acids often act as inhibitors for serine proteases and other enzymes by forming stable complexes with their active sites.

- Glucose Sensing: This compound can also form complexes with glucose, making it useful in the development of glucose-sensitive materials for diabetes management.

Biological Activity and Applications

Recent studies have highlighted several biological activities associated with this compound:

- Antibacterial Activity:

- Anticancer Properties:

- Glucose-Responsive Systems:

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Antibacterial Efficacy: A comparative analysis demonstrated that this compound showed significant inhibition against beta-lactam antibiotic-resistant bacteria due to its ability to interact with bacterial porins .

- Cancer Treatment Research: In vitro studies revealed that when combined with chemotherapeutic agents, this compound enhanced apoptosis in cancer cells by modulating PI3 kinase signaling pathways .

Data Table: Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.